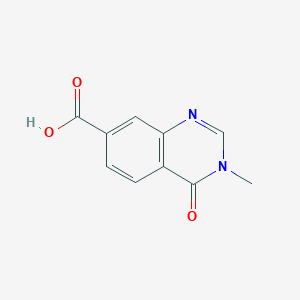

3-Methyl-4-oxo-3,4-dihydro-7-quinazolinecarboxylic acid

Description

Properties

IUPAC Name |

3-methyl-4-oxoquinazoline-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-12-5-11-8-4-6(10(14)15)2-3-7(8)9(12)13/h2-5H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXTJQVWLKUDPMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C(C1=O)C=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00651031 | |

| Record name | 3-Methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060817-67-5 | |

| Record name | 3,4-Dihydro-3-methyl-4-oxo-7-quinazolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1060817-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-Methyl-4-oxo-3,4-dihydro-7-quinazolinecarboxylic acid (C10H8N2O3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive review of its biological properties, synthetic methods, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a quinazoline backbone, characterized by a fused bicyclic structure containing both benzene and pyrimidine rings. The presence of functional groups such as a methyl group and a carbonyl group contributes to its unique reactivity and biological profile.

| Property | Value |

|---|---|

| Molecular Formula | C10H8N2O3 |

| Molecular Weight | 204.18 g/mol |

| CAS Number | 1060817-67-5 |

| Solubility | Soluble in water (as hydrochloride) |

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Antitumor Activity

Studies have demonstrated the potential antitumor effects of this compound. It has been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and the inhibition of cell cycle progression. Notably, it has been tested against different cancer cell lines, showing promising results.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary findings suggest that it possesses significant antibacterial and antifungal properties, making it a candidate for further development in treating infectious diseases.

Enzyme Inhibition

Research has indicated that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and may contribute to its therapeutic effects.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the compound interacts with various cellular targets, leading to changes in signaling pathways associated with cell growth and survival.

Case Studies

- Antitumor Efficacy : In a study published in the Journal of Medicinal Chemistry, researchers reported that the compound inhibited the growth of human breast cancer cells by inducing apoptosis via the mitochondrial pathway. The study highlighted its potential as a lead compound for developing new anticancer therapies .

- Antimicrobial Activity : Another investigation focused on the compound's effect against Staphylococcus aureus and Candida albicans. The results indicated that it significantly reduced microbial viability at low concentrations, suggesting its utility in treating infections caused by resistant strains .

Synthesis Methods

The synthesis of this compound typically involves the condensation of anthranilic acid derivatives with various reagents under controlled conditions. Common methods include:

- Condensation with Formamide : This method involves heating anthranilic acid with formamide under acidic conditions to form the quinazoline ring.

- Methylation Reactions : Methyl groups can be introduced using methylating agents such as methyl iodide.

- Carboxylation : The carboxylic acid group is added through carboxylation reactions using suitable reagents .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications.

Anticancer Activity

Research indicates that quinazoline derivatives, including this compound, possess significant anticancer properties. For example:

- In Vitro Studies : Studies have shown that compounds derived from quinazolines can inhibit the proliferation of cancer cells, such as MCF-7 breast cancer cells, using assays like MTT .

Antimicrobial Properties

Quinazolines have demonstrated promising antimicrobial activity:

- Antibacterial Activity : Certain derivatives have been tested against both Gram-positive and Gram-negative bacteria. Modifications in the quinazoline structure can enhance antibacterial efficacy .

Antitumor Activity

A study explored the antitumor potential of 3-Methyl-4-oxo-3,4-dihydro-7-quinazolinecarboxylic acid derivatives. Molecular docking studies suggested effective binding to target proteins involved in cancer cell proliferation, indicating potential as a lead compound for drug development.

Analgesic and Tranquilizer Effects

Patents have noted that derivatives of this compound exhibit analgesic and tranquilizer properties in mammals. The specific formulations can be administered orally or parenterally, showcasing its versatility in therapeutic applications .

Data Table: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Anticancer | Inhibits proliferation of cancer cells (e.g., MCF-7) |

| Antimicrobial | Effective against various bacterial strains |

| Analgesic | Exhibits pain-relieving properties; potential for use in pain management |

| Tranquilizer | Shows calming effects; applicable in anxiety treatment |

Comparison with Similar Compounds

Imidazotetrazine Derivatives

3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylic acid (CAS: 113942-30-6) shares a similar scaffold but replaces the quinazoline core with an imidazotetrazine system. This structural variation enhances alkylating activity, making it a precursor to temozolomide derivatives. However, its lower solubility limits bioavailability compared to the target compound .

Quinazoline-4(3H)-one Derivatives

- 3-Benzyl-4-oxo-2-sulfanylquinazoline-7-carboxylic acid (CAS: 309940-71-4): Incorporates a benzyl group at position 3 and a thiol at position 2, improving enzyme inhibition (e.g., soluble epoxide hydrolase) but reducing antitumor specificity .

- Methyl 2-mercapto-3-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylate (CAS: N/A): The methyl ester derivative of the target compound exhibits improved lipophilicity, enhancing cellular uptake but requiring hydrolysis for activation .

Table 1: Comparative Antitumor Activity and Physicochemical Properties

Key Findings:

Ester Derivatives (IIIa–IIIh) : Demonstrated superior antitumor activity (survival rates <10% at 40 µg/mL) and solubility (>12 mg/mL) compared to the parent carboxylic acid and amide derivatives .

Amide Derivatives (IVa–IVi) : Showed moderate activity but improved metabolic stability, making them candidates for sustained-release formulations .

Temozolomide Comparison : The target compound’s esters (e.g., IIIa) exhibited 2–5× higher potency against HL-60 cells than temozolomide, attributed to enhanced DNA alkylation efficiency .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis typically proceeds through the following key stages:

Condensation and Cyclization: The starting material is usually an anthranilic acid derivative, which undergoes condensation with formamide or related reagents under acidic conditions to form the quinazoline ring system. This step involves intramolecular cyclization to establish the bicyclic framework.

Methylation: Introduction of the methyl group at the 3-position is achieved via methylation reactions. This can be done using methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions to ensure regioselectivity.

Oxidation: The 4-oxo group is introduced through selective oxidation of the dihydroquinazoline intermediate. Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Carboxylation: The carboxylic acid group at position 7 is introduced or maintained through carboxylation reactions or by using anthranilic acid derivatives that already contain the carboxyl functionality.

Salt Formation: To improve solubility and stability, the free acid is often converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial synthesis adapts the laboratory methods for scale-up with emphasis on:

Continuous Flow Reactors: These enable precise control over reaction parameters (temperature, mixing, reaction time), improving yield and reproducibility.

Advanced Purification: Crystallization and chromatographic techniques are employed to achieve high purity (>95%) suitable for pharmaceutical applications.

Optimization Strategies: Design of Experiments (DOE) approaches and computational chemistry tools are used to optimize reaction conditions such as temperature, solvent choice, catalyst loading, and reaction time, enhancing efficiency and minimizing by-products.

Analytical Techniques for Characterization

Characterization of the synthesized compound is critical to confirm structure and purity:

| Technique | Purpose |

|---|---|

| Nuclear Magnetic Resonance (NMR) | Confirm structure, substituent positions, and hydrogen bonding (1D and 2D NMR such as COSY, HSQC) |

| High-Performance Liquid Chromatography (HPLC) | Quantify purity, with >95% purity as standard for research-grade material |

| X-ray Crystallography | Determine crystal structure and confirm stereochemistry and salt formation |

Summary of Preparation Steps with Typical Reagents and Conditions

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1. Condensation and Cyclization | Formation of quinazoline ring | Anthranilic acid derivative + formamide, acidic medium, heating | Forms bicyclic quinazoline core |

| 2. Methylation | Alkylation | Methyl iodide or dimethyl sulfate, base | Introduces methyl group at position 3 |

| 3. Oxidation | Selective oxidation | KMnO4 or CrO3, controlled temperature | Introduces ketone at position 4 |

| 4. Carboxylation | Carboxylic acid introduction | Starting material with carboxyl group or carboxylation reagents | Ensures carboxylic acid at position 7 |

| 5. Salt formation | Acid-base reaction | Hydrochloric acid | Forms hydrochloride salt for solubility |

Research Findings and Optimization Insights

Reaction Efficiency: The cyclization step is critical and can be optimized by controlling acidity and temperature to favor ring closure without side reactions.

Computational Chemistry: Quantum chemical calculations (e.g., density functional theory) have been used to predict transition states and intermediate stability, aiding in the design of optimized reaction pathways.

Design of Experiments (DOE): Fractional factorial designs help identify key variables affecting yield and purity, reducing the number of experiments needed for optimization.

Continuous Flow Synthesis: Industrial processes benefit from continuous flow reactors that provide better heat and mass transfer, leading to higher yields and consistent product quality.

Comparative Table of Preparation Approaches

| Aspect | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Type | Batch reactors | Continuous flow reactors |

| Purification | Chromatography, recrystallization | Advanced crystallization, chromatography |

| Optimization Tools | Trial-and-error, limited computational | DOE, computational chemistry integration |

| Yield | Moderate to high | High, with process control |

| Product Form | Free acid or hydrochloride salt | Primarily hydrochloride salt for solubility |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-methyl-4-oxo-3,4-dihydro-7-quinazolinecarboxylic acid, and how can purity be optimized?

- Methodology : Begin with a multi-step synthesis involving condensation of substituted anilines with β-keto esters, followed by cyclization under acidic conditions. Purification via recrystallization using polar aprotic solvents (e.g., DMF/water mixtures) is critical. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and confirm purity using HPLC (C18 column, 0.1% trifluoroacetic acid in acetonitrile/water gradient) .

- Key Considerations : Optimize stoichiometry of reactants (e.g., 1.2:1 molar ratio of aniline derivative to β-keto ester) to minimize side products. Post-synthesis, use vacuum drying to remove residual solvents .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

- Methodology : Conduct accelerated stability studies by exposing the compound to temperatures (4°C, 25°C, 40°C), humidity (60% RH), and light (UV-vis irradiation). Analyze degradation products via LC-MS and quantify stability using peak area normalization in HPLC .

- Key Considerations : Store in amber glass vials under inert gas (argon) to prevent oxidation. Long-term stability is enhanced at -20°C in desiccated conditions .

Q. What analytical techniques are most effective for confirming the structure of this compound?

- Methodology : Combine H/C NMR (DMSO-d6, 400 MHz) to verify quinazoline ring protons (δ 8.5–9.0 ppm) and carbonyl groups (δ 165–175 ppm). Validate via FT-IR (C=O stretch ~1700 cm) and high-resolution mass spectrometry (HRMS) with ESI+ ionization .

- Key Considerations : Cross-reference spectral data with PubChem or Reaxys entries to confirm absence of tautomeric or polymorphic variations .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction yields and minimize byproducts in the synthesis of this compound?

- Methodology : Apply a fractional factorial design (e.g., 2-1) to test variables: temperature (80–120°C), reaction time (4–12 hr), catalyst loading (0.5–2 mol%), and solvent polarity (DMF vs. DMSO). Analyze responses (yield, purity) via ANOVA and response surface modeling .

- Key Considerations : Prioritize catalyst loading and temperature as critical factors. Use pareto charts to identify non-significant variables (e.g., stirring rate) .

Q. What computational strategies can predict the reactivity of this compound in amidation or derivatization reactions?

- Methodology : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to model nucleophilic attack sites on the quinazoline core. Simulate reaction pathways for amidation using Gaussian or ORCA software. Validate predictions with experimental kinetic studies (e.g., monitoring via H NMR) .

- Key Considerations : Focus on electron-deficient carbons (C-7 carboxyl group) as primary reaction sites. Adjust solvent polarity (e.g., DMF for high dielectric environments) to stabilize transition states .

Q. How should researchers resolve contradictions in observed bioactivity data across different experimental models?

- Methodology : Conduct meta-analysis of bioassay results (e.g., antimicrobial IC values) using standardized protocols (CLSI guidelines). Validate via orthogonal assays (e.g., time-kill kinetics vs. MIC determinations) and assess compound stability in assay media via LC-MS .

- Key Considerations : Control for pH-dependent solubility (e.g., use buffered solutions at pH 7.4) and serum protein binding effects .

Q. What strategies are effective for elucidating the compound’s mechanism of action using surface chemistry or adsorption studies?

- Methodology : Employ quartz crystal microbalance (QCM) or atomic force microscopy (AFM) to quantify adsorption on bacterial membrane mimics (e.g., lipid bilayers). Pair with molecular dynamics (MD) simulations to model interactions with target enzymes (e.g., DNA gyrase) .

- Key Considerations : Pre-treat surfaces with zwitterionic coatings to reduce non-specific binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.